molecular formula C19H19N3O4S2 B11165550 2-(benzylsulfonyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(benzylsulfonyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11165550
M. Wt: 417.5 g/mol
InChI Key: MHGBJTHIGDVHDG-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide is an organic compound that belongs to the class of thiadiazoles This compound is characterized by the presence of a benzylsulfonyl group and a methoxybenzyl group attached to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-methoxybenzylamine with thiocarbohydrazide to form the thiadiazole ring. This intermediate is then reacted with benzylsulfonyl chloride under basic conditions to introduce the benzylsulfonyl group. The final step involves the acylation of the thiadiazole intermediate with acetic anhydride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

2-(benzylsulfonyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with enzyme active sites, potentially inhibiting their activity. The thiadiazole ring may interact with various receptors or proteins, modulating their function. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfonyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of both benzylsulfonyl and methoxybenzyl groups attached to a thiadiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H19N3O4S2

Molecular Weight

417.5 g/mol

IUPAC Name

2-benzylsulfonyl-N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C19H19N3O4S2/c1-26-16-10-6-5-9-15(16)11-18-21-22-19(27-18)20-17(23)13-28(24,25)12-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,20,22,23)

InChI Key

MHGBJTHIGDVHDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=NN=C(S2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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